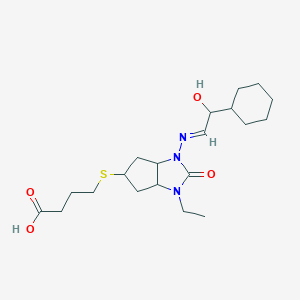

4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid

Descripción

192C86 es un compuesto sintético conocido por su papel como agonista selectivo del receptor de prostaglandina D2. Se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del glaucoma y las enfermedades cardiovasculares. La fórmula molecular del compuesto es C20H33N3O4S, y tiene un peso molecular de 411.564 g/mol .

Propiedades

Número CAS |

139147-26-5 |

|---|---|

Fórmula molecular |

C20H33N3O4S |

Peso molecular |

411.6 g/mol |

Nombre IUPAC |

4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid |

InChI |

InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+ |

Clave InChI |

YDMMNNOYPGHBEY-FYJGNVAPSA-N |

SMILES |

CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |

SMILES isomérico |

CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O |

SMILES canónico |

CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |

Sinónimos |

(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one 192C86 4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |

Origen del producto |

United States |

Análisis De Reacciones Químicas

192C86 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en 192C86.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes orgánicos.

Aplicaciones Científicas De Investigación

192C86 se ha estudiado extensamente por sus aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar las interacciones del receptor de prostaglandinas.

Biología: Investigado por sus efectos sobre las vías de señalización celular y la unión a receptores.

Medicina: Explorado por su potencial en el tratamiento del glaucoma al reducir la presión intraocular y sus efectos cardiovasculares al inhibir la agregación plaquetaria

Mecanismo De Acción

192C86 ejerce sus efectos al unirse selectivamente a los receptores de prostaglandina D2. Esta unión conduce a la activación de vías de señalización específicas, lo que resulta en varias respuestas fisiológicas. Por ejemplo, en el tratamiento del glaucoma, 192C86 reduce la presión intraocular al aumentar la salida del humor acuoso a través de la vía uveoscleral . En aplicaciones cardiovasculares, inhibe la agregación plaquetaria, lo que reduce el riesgo de trombosis .

Comparación Con Compuestos Similares

192C86 se compara con otros análogos de prostaglandinas, como:

572C85: Otro agonista del receptor de prostaglandina D2 con un efecto máximo ligeramente mayor que 192C86.

L-644,698: Un novedoso agonista selectivo del receptor de prostaglandina D2 con alta afinidad y especificidad. 192C86 es único en su unión específica al receptor y los efectos fisiológicos que media, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas específicas.

Métodos De Preparación

La síntesis de 192C86 implica varios pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes en condiciones específicas. La ruta sintética detallada y los métodos de producción industrial no están disponibles fácilmente en el dominio público. los métodos generales para sintetizar análogos de prostaglandinas similares generalmente implican el uso de solventes orgánicos, catalizadores y ambientes de reacción controlados para asegurar el rendimiento y la pureza deseados del producto .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.